molecular formula C13H14N2O3 B2617922 (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione CAS No. 338416-40-3

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione

Cat. No.: B2617922
CAS No.: 338416-40-3
M. Wt: 246.266
InChI Key: COMNCFILOCXRLL-YRNVUSSQSA-N
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Description

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is a chemical compound with a complex structure that includes a piperazine ring substituted with a methoxyphenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione typically involves the condensation of 4-methoxybenzaldehyde with 1-methylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-6-[(4-hydroxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
  • (6E)-6-[(4-chlorophenyl)methylidene]-1-methylpiperazine-2,5-dione

Uniqueness

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-11(13(17)14-8-12(15)16)7-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3,(H,14,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNCFILOCXRLL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(=O)C1=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CNC(=O)/C1=C\C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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